[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol
CAS No.: 1296224-87-7
Cat. No.: VC2949878
Molecular Formula: C12H16BrNO
Molecular Weight: 270.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1296224-87-7 |
|---|---|
| Molecular Formula | C12H16BrNO |
| Molecular Weight | 270.17 g/mol |
| IUPAC Name | [1-(4-bromophenyl)piperidin-4-yl]methanol |
| Standard InChI | InChI=1S/C12H16BrNO/c13-11-1-3-12(4-2-11)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9H2 |
| Standard InChI Key | XQNNBADOYYSJSO-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CO)C2=CC=C(C=C2)Br |
| Canonical SMILES | C1CN(CCC1CO)C2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Properties
[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol, with the molecular formula C₁₂H₁₆BrNO, is characterized by a piperidine ring with a 4-bromophenyl group attached to the nitrogen atom and a hydroxymethyl group at the fourth position of the piperidine ring. The compound has a molecular weight of 270.17 g/mol . Its structure combines three key functional groups: a piperidine heterocycle, a bromophenyl aromatic ring, and a primary alcohol functional group.
Physical and Chemical Properties
The physical and chemical properties of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol are summarized in Table 1.
Table 1: Physical and Chemical Properties of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol
The molecule features a bromine atom at the para position of the phenyl ring, which imparts specific electronic and steric properties that influence its chemical reactivity and potential biological interactions. The piperidine ring exists primarily in a chair conformation, with the hydroxymethyl group typically adopting an equatorial position to minimize steric interactions.
Synthesis and Preparation Methods
The synthesis of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol can be accomplished through several synthetic routes, with the selection of methods depending on available starting materials and desired yields.
Standard Synthetic Approaches
The synthesis of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol typically involves the reaction between a piperidine derivative and a bromophenyl compound. One common approach utilizes nucleophilic substitution reactions between appropriately functionalized piperidine and bromophenyl precursors.
A general synthetic route may involve:
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Preparation of a suitable 4-substituted piperidine with a protected or masked hydroxymethyl group
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N-arylation with a 4-bromophenyl halide or other activated bromophenyl derivative
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Deprotection or functional group transformation to reveal the hydroxymethyl group
The N-arylation step often employs palladium-catalyzed coupling reactions or nucleophilic aromatic substitution, depending on the reactivity of the bromophenyl electrophile.
Alternative Synthetic Methods
For related compounds, synthetic procedures have been documented that could be adapted for [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol. For instance, synthesis of related piperidine derivatives has been reported using:
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Reduction of the corresponding ketone precursors
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Nucleophilic substitution of 4-piperidone derivatives followed by reduction
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Grignard reactions with appropriate electrophiles
These methodologies can be modified to incorporate the specific bromophenyl and hydroxymethyl functionalities required for [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol .
Chemical Reactivity
[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol exhibits reactivity characteristic of its constituent functional groups. The presence of three distinct functional moieties—a tertiary amine, a primary alcohol, and an aryl bromide—provides multiple sites for chemical transformations.
Reactivity of Functional Groups
The compound can participate in various chemical reactions, including:
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Hydroxymethyl Group Reactions:
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Esterification with carboxylic acids or acid chlorides
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Oxidation to the corresponding aldehyde or carboxylic acid
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Conversion to other functional groups (e.g., amines, halides)
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Aryl Bromide Transformations:
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Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)
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Lithium-halogen exchange followed by electrophilic trapping
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Nucleophilic aromatic substitution under appropriate conditions
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Piperidine Nitrogen Reactions:
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Quaternization with alkyl halides
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Acylation with acid chlorides or anhydrides
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Coordination with metals for complex formation
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The synthetic versatility of this compound makes it valuable as a building block for more complex structures in medicinal chemistry programs.
Applications in Pharmaceutical Research
[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol has significant potential in pharmaceutical research and drug discovery efforts. Its structural features make it particularly interesting as a scaffold for developing biologically active compounds.
Structure-Activity Relationship Studies
Research with related compounds has revealed important structure-activity relationships that could inform the development of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol derivatives. Studies of diphenyl(piperidin-4-yl)methanol derivatives have shown that modifications at specific positions can significantly affect antimicrobial activity .
For example, data from research on related compounds indicates:
Table 2: Structure-Activity Relationships in Related Piperidine Derivatives
| Structural Feature | Effect on Activity | Potential Significance |
|---|---|---|
| Para-substituted phenyl rings | Enhanced antimicrobial activity, especially with nitro groups | Strategic positioning of electron-withdrawing groups may increase potency |
| Halogen substitutions (e.g., chlorine) | Maintained activity against specific bacterial strains | Halogen substitution pattern influences spectrum of activity |
| Hydroxyl substitutions | Increased activity against E. coli | May enhance interaction with specific bacterial targets |
| Bromine substitution | Variable effects depending on position | Position-specific effects on biological activity |
These findings suggest that [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol could serve as a valuable scaffold for developing compounds with targeted antimicrobial activities .
Comparative Analysis with Related Compounds
To better understand the potential significance of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol, it is valuable to compare it with structurally related compounds that have been more extensively studied.
Comparison with Related Piperidine Derivatives
Several related compounds provide insights into the potential properties and applications of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol:
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Diphenyl(piperidin-4-yl)methanol (DPP): This parent compound lacks the bromine substituent but has demonstrated notable antimicrobial properties. The addition of the bromine in [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol may modify these properties significantly .
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1-(4-Bromophenyl)-2-piperidinone: This related compound shares the 4-bromophenyl substituent but has a lactam structure. It exhibits different physicochemical properties, including solubility characteristics (slightly soluble in DMSO and methanol) and a melting point of 77-79°C .
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BRP (1-(4-bromophenyl)-2-(4-(hydroxydiphenylmethyl)piperidin-1-yl)ethan-1-one): This compound contains additional structural elements but shares the core bromophenyl-piperidine motif. Spectroscopic data for this compound (including ¹H-NMR and EIMS data) provides insights into the characteristic spectral features associated with the bromophenyl-piperidine structural unit .
Medicinal Chemistry Significance
The comparison with related compounds highlights several important aspects of [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol in medicinal chemistry:
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The bromine substituent at the para position may confer specific pharmacokinetic properties, potentially affecting absorption, distribution, metabolism, and excretion profiles.
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The hydroxymethyl group provides a handle for further derivatization, allowing for the development of prodrugs or conjugates with improved properties.
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The piperidine nitrogen presents opportunities for additional modifications that could tune receptor binding or enzymatic interactions.
Spectroscopic Characterization
While the search results don't provide direct spectroscopic data for [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol, information from related compounds can help predict its spectroscopic properties.
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